The compound N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine and its derivatives have garnered significant attention in the field of cancer research due to their potential as therapeutic agents. The interest in these compounds stems from their ability to induce cell death in cancer cells through various mechanisms, including ferroptosis, a form of regulated cell death dependent on iron and characterized by the accumulation of lipid-based reactive oxygen species (ROS)1.
The molecular structure of N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine features a central phenylenediamine core substituted with two N,N-diphenylamine groups, each further substituted with a chlorine atom at the para position of one of the phenyl rings []. This structure results in a molecule with extended conjugation, contributing to its optical and electronic properties.
The mechanism of action of these compounds involves the chelation of metal ions, particularly iron, to form complexes that can induce cell death in cancer cells. For instance, chlorido[N,N'-disalicylidene-1,2-phenylenediamine]iron(III) complexes have been shown to generate lipid-based ROS and induce ferroptosis in leukemia and neuroblastoma cell lines1. The extent of ferroptosis can be regulated by modifying the substituents on the 1,2-phenylenediamine moiety, with different substituents leading to varying degrees of ferroptosis and necroptosis1. Additionally, these complexes have demonstrated the ability to remain stable under pharmacological-like conditions, which is crucial for their potential use as chemotherapeutic agents2. The formation of these complexes can be explained by a series of one-electron oxidation-reduction reactions, as seen in the formation of related compounds like N,N'-bis(phenylthio)quinodiimide from phenylsulfenyl chloride and 1,4-phenylenediamine3.
N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine is a solid at room temperature and readily dissolves in common organic solvents []. It exhibits strong UV-vis absorption bands around 357-360 nm in solution []. Additionally, it displays fluorescence with emission maxima in the green region, around 493-503 nm [].
Electrochemically, it demonstrates two reversible oxidation redox couples in acetonitrile solution, with onset potentials around 0.77-0.79 V and 1.12-1.14 V versus Ag/AgCl []. These redox properties are crucial for its application in electrochromic devices.
The primary application of these compounds is in the field of cancer treatment. The [N,N'-bis(salicylidene)-1,2-phenylenediamine]metal complexes have been developed with a focus on their antiproliferative effects, particularly against breast cancer cell lines such as MCF-74. These complexes have shown high activity against various tumor cells, including mammary carcinoma and colon carcinoma cells, by generating ROS, binding to DNA, and inducing apoptosis4. The ability to induce cell death in tumor cells that are resistant to common antitumor drugs makes these complexes promising candidates for chemotherapy2.
Another important application is the development of stable pharmaceutical formulations. The stability of the anticancer-active [N,N'-bis(salicylidene)-1,2-phenylenediamine]chloridoiron(III) complex under pharmacological-like conditions has been studied, with findings indicating that the intact complex, rather than degradation products, is responsible for the intracellular effects2. This stability is essential for the development of parenteral applications and suggests potential for further pharmaceutical formulations2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6